molecular formula C13H16FN3O2S B3426399 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 522624-44-8

5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3426399
CAS No.: 522624-44-8
M. Wt: 297.35 g/mol
InChI Key: ACYXBQNTHKAMPH-UHFFFAOYSA-N
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Description

5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an etherification reaction, where a methoxypropyl halide reacts with a hydroxyl group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring and other functional groups may participate in reduction reactions under suitable conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities, particularly due to the presence of the triazole-thiol moiety.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the development of drugs targeting various diseases, including infections and cancers.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical structure could be leveraged to create products with specific desired properties.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity, while the thiol group could participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

Compared to these compounds, 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol features a unique combination of functional groups that may confer distinct biological activities and chemical reactivity. Its fluorophenyl and methoxypropyl groups could enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-9(7-18-2)17-12(15-16-13(17)20)8-19-11-6-4-3-5-10(11)14/h3-6,9H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYXBQNTHKAMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C(=NNC1=S)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116542
Record name 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522624-44-8
Record name 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522624-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

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